molecular formula C17H25N3O7S B2722609 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 868983-89-5

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2722609
CAS No.: 868983-89-5
M. Wt: 415.46
InChI Key: HVIKWXMYAHBNEI-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O7S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Oxazolidinones, such as U-100592 and U-100766, demonstrate significant in vitro antibacterial activities against a wide range of clinically important human pathogens. These compounds are effective against methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, among others, including strains resistant to common antitubercular agents. They exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a promising avenue for developing new antimicrobial agents (Zurenko et al., 1996).

Synthetic Methodologies

Nonsymmetrical sulfamides have traditionally been prepared using strong electrophilic and hazardous reagents. A safer and more convenient synthetic methodology has been reported using N-substituted oxazolidin-2-one derivatives. This approach explores the use of N-sulfamoyloxazolidinones for preparing nonsymmetrical sulfamides, highlighting the oxazolidinones' role in advancing synthetic organic chemistry (Borghese et al., 2006).

Chemical Synthesis and Applications

The transformation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones through reactions with allyltrimethylsilane demonstrates the oxazolidinones' utility in stereoselective synthesis. This process yields products with potential applications in producing compounds with desired stereochemical configurations, essential for pharmaceutical synthesis (Marcantoni et al., 2002).

Medicinal Chemistry

The oxazolidinone framework is also integral in designing inhibitors targeting specific enzymes or receptors, such as monoamine oxidase B (MAO-B), highlighting its significance in developing therapeutic agents. Derivatives of oxazolidinones have been investigated for their capacity to inactivate MAO-B, suggesting potential applications in treating conditions associated with this enzyme (Ding & Silverman, 1993).

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-12-10-13(4-5-14(12)26-3)28(23,24)20-7-9-27-15(20)11-19-17(22)16(21)18-6-8-25-2/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIKWXMYAHBNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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